molecular formula C6H6O3S B1314166 4-Methoxythiophene-2-carboxylic acid CAS No. 77133-27-8

4-Methoxythiophene-2-carboxylic acid

Cat. No. B1314166
CAS RN: 77133-27-8
M. Wt: 158.18 g/mol
InChI Key: RZKNUGQFDJQRJO-UHFFFAOYSA-N
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Description

4-Methoxythiophene-2-carboxylic acid is a heterocyclic organic compound that contains a thiophene ring with a carboxylic acid functional group and a methoxy substituent attached to the ring. It is also known as 2-carboxy-4-methoxythiophene. Its CAS number is 77133-27-8 .


Molecular Structure Analysis

The molecular formula of 4-Methoxythiophene-2-carboxylic acid is C6H6O3S . The molecular weight is 158.18 . The InChI code is 1S/C6H6O3S/c1-9-4-2-5(6(7)8)10-3-4/h2-3H,1H3,(H,7,8) and the InChI key is RZKNUGQFDJQRJO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Methoxythiophene-2-carboxylic acid is an off-white powder . The storage temperature is room temperature .

Scientific Research Applications

Polymer Science and Solar Cell Applications

A study by Yoon et al. (2011) highlights the use of carboxylic acid functional groups, including those similar to 4-Methoxythiophene-2-carboxylic acid, in the development of conducting polymer dyes for solar cells. These polymers were coated on TiO2 layers and examined as photosensitizers, demonstrating that polymers with carboxylic acid groups show stronger binding to TiO2 layers and enhanced cell efficiency (Yoon et al., 2011).

Organic Synthesis and Chemical Functionalization

Shah et al. (2014) explored the conversion of carboxylic acids to esters using a method that could potentially apply to 4-Methoxythiophene-2-carboxylic acid. This process is significant for the formation of esters from carboxylic acids in high yields, showcasing its utility in synthesizing complex or sensitive substrates (Shah et al., 2014).

Catalysis and Cross-Coupling Reactions

Research by Zhang et al. (2015) developed a rhodium(III)-catalyzed method for the decarboxylative C-H arylation of thiophenes directed by carboxylic acids. This technique could potentially leverage 4-Methoxythiophene-2-carboxylic acid for synthesizing biaryl scaffolds, offering a more efficient route to these structures compared to traditional methods (Zhang et al., 2015).

Materials Chemistry and Sensing Applications

A derivative of 4-Methoxythiophene-2-carboxylic acid was used to create a fluorescent sensor for protein detection, as studied by Hu et al. (2016). The terthiophene carboxylic derivative exhibited enhanced monomer emission upon binding to specific proteins, illustrating its potential in bioanalytical applications (Hu et al., 2016).

Environmental and Renewable Energy

Kang et al. (2019) investigated the conversion of lignin into carboxylic acids via advanced oxidation processes, a study that underscores the role of carboxylic acid derivatives in generating renewable chemicals from lignin. Although not directly involving 4-Methoxythiophene-2-carboxylic acid, this research highlights the broader utility of carboxylic acids in environmental chemistry (Kang et al., 2019).

Safety and Hazards

The compound is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling .

properties

IUPAC Name

4-methoxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c1-9-4-2-5(6(7)8)10-3-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKNUGQFDJQRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901233
Record name NoName_325
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxythiophene-2-carboxylic acid

CAS RN

77133-27-8
Record name 4-methoxythiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Methoxythiophene (4.0 ml) was dissolved in tetrahydrofuran (50 ml), and the mixture was cooled to -78° C. n-Butyllithium (1.6M in hexane, 19.5 ml) was slowly added dropwise, and the mixture was stirred at the same temperature for 1 hour. The mixture was poured into a mixture of dry ice and diethyl ether, and warmed to room temperature with stirring. The solvent was distilled off, and the residue was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a mixture of 3-methoxy-2-thiophenecarboxylic acid and 4-methoxy-2-thiophenecarboxylic acid (6.0 g). This mixture was dissolved in N,N-dimethylformamide (50 ml), and iodothane (3.0 ml) and potassium carbonate (5.25 g) were added. The mixture was stirred at room temperature for 15 hours, poured into water and extracted with diethyl ether. The extract was washed with 5% aqueous potassium hydrogen sulfate, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography, and the desired fractions were concentrated under reduced pressure to give 4-methoxy-2-thiophenecarboxylic acid ethyl ester (2.69 g) and 3-methoxy-2-thiophenecarboxylic acid ethyl ester (3.98 g). 4-Methoxy-2-thiophenecarboxylic acid ethyl ester (2.69 g) was dissolved in a mixture of ethanol (25 ml) and tetrahydrofuran (25 ml), and 1N aqueous sodium hydroxide (22 ml) was added. The mixture was stirred at room temperature for 3 hours and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4-methoxy-2-thiophenecarboxylaic acid (2.11 g) as crystals.
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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